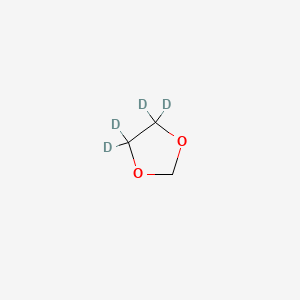
1,3-Dioxolane-4,4,5,5-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4,4,5,5-d4 is a deuterated derivative of 1,3-dioxolane, a heterocyclic acetal. The compound is characterized by the replacement of hydrogen atoms with deuterium at the 4 and 5 positions. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane-4,4,5,5-d4 typically involves the deuteration of 1,3-dioxolane. This can be achieved through the reaction of 1,3-dioxolane with deuterium oxide (D₂O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient deuteration. The use of high-purity deuterium sources and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxolane-4,4,5,5-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carbonyl compounds.
Reduction: It can be reduced to yield deuterated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and substituted dioxolanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4,4,5,5-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the role of specific enzymes.
Medicine: It is used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound finds applications in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 1,3-Dioxolane-4,4,5,5-d4 exerts its effects is primarily through its interactions with molecular targets in various chemical and biological systems. The presence of deuterium atoms can influence reaction kinetics and pathways, leading to unique outcomes compared to non-deuterated analogs. In biological systems, the compound can act as a tracer, allowing researchers to monitor metabolic processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane-4,4,5,5-d4 can be compared with other similar compounds, such as:
1,3-Dioxolane: The non-deuterated analog, which is widely used as a solvent and reagent in organic synthesis.
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity and applications.
Deuterated Solvents: Other deuterated solvents like deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are used in NMR spectroscopy for similar purposes.
The uniqueness of this compound lies in its specific deuteration pattern, which can provide distinct advantages in certain applications, particularly in NMR spectroscopy and metabolic studies.
Eigenschaften
CAS-Nummer |
42219-54-5 |
|---|---|
Molekularformel |
C3H6O2 |
Molekulargewicht |
78.103 |
IUPAC-Name |
4,4,5,5-tetradeuterio-1,3-dioxolane |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2/i1D2,2D2 |
InChI-Schlüssel |
WNXJIVFYUVYPPR-LNLMKGTHSA-N |
SMILES |
C1COCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















